4-Propylcyclohexane-1-sulfonamide
Description
Contextualization of Sulfonamide Scaffolds in Modern Chemical Biology and Medicinal Chemistry
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH₂), is a privileged scaffold in drug discovery. ekb.egnih.gov Since the advent of the sulfa drugs, the first class of synthetic antimicrobial agents, sulfonamide derivatives have become integral to the treatment of a wide array of conditions. nih.govnih.gov Their therapeutic applications are diverse, encompassing diuretics, antivirals, anticancer agents, and anti-inflammatory drugs. ekb.egnih.gov
The success of sulfonamides stems from their ability to act as bioisosteres of other functional groups, such as amides, and their capacity to form crucial hydrogen bonds with biological targets. princeton.edu This versatility has cemented their role as a focal point in the design of new bioactive molecules. nih.govresearchgate.net The ongoing exploration of novel sulfonamide-containing compounds continues to yield promising candidates for various therapeutic interventions. nih.gov
Fundamental Research Directions for Alicyclic Sulfonamide Derivatives
Alicyclic sulfonamides, which feature a sulfonamide group attached to a non-aromatic cyclic hydrocarbon, are a subject of growing interest. The incorporation of a cyclic moiety, such as cyclohexane (B81311), introduces specific stereochemical and physicochemical properties that can influence a molecule's biological activity. Research into these derivatives is branching into several key areas:
Antimicrobial and Antiviral Applications: Building on the historical success of sulfonamides, researchers are exploring new alicyclic derivatives for their potential to combat microbial and viral infections. The lipophilic nature of the cyclohexane ring can, in some cases, enhance cell membrane permeability.
Enzyme Inhibition: Sulfonamides are well-known inhibitors of various enzymes, including carbonic anhydrases and proteases. The specific geometry of alicyclic sulfonamides can be exploited to achieve selective inhibition of enzyme isoforms implicated in diseases such as cancer and glaucoma. nih.gov
Neurological Applications: Some sulfonamide derivatives have shown activity as anticonvulsants and modulators of central nervous system targets. The conformational constraints of a cyclohexane ring can lead to more specific interactions with receptors and ion channels in the brain.
Materials Science: The rigid structure of sulfonamides makes them useful as building blocks for crystalline materials. ucl.ac.uk
Scope and Objectives of Dedicated Academic Research on 4-Propylcyclohexane-1-sulfonamide
While broad research into alicyclic sulfonamides is ongoing, dedicated academic investigation into this compound is not extensively documented in publicly available literature. However, based on the known properties of similar compounds, a focused research program on this specific molecule would likely pursue the following objectives:
Development of Efficient Synthetic Routes: A primary objective would be to establish a reliable and scalable synthesis for this compound. A plausible approach would involve the sulfonation of a 4-propylcyclohexane precursor, followed by amination.
Physicochemical Characterization: Thorough characterization of its physical and chemical properties, including solubility, lipophilicity (LogP), and pKa, would be essential for understanding its potential behavior in biological systems.
Exploratory Biological Screening: A key goal would be to screen this compound against a panel of biological targets to identify any potential therapeutic activities. Based on the broader class of sulfonamides, initial screening would likely focus on antimicrobial, anticancer, and enzyme inhibitory assays.
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal any biological activity, subsequent research would focus on synthesizing and evaluating related analogues to establish a structure-activity relationship. This would involve modifying the propyl group or the sulfonamide moiety to optimize potency and selectivity.
Chemical and Physical Properties of this compound
The fundamental properties of a compound are critical for its study and application. Below is a table summarizing the known physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₉H₁₉NO₂S |
| Molecular Weight | 205.32 g/mol |
| CAS Number | 1249506-20-4 |
| SMILES | O=S(C1CCC(CCC)CC1)(N)=O |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
4-propylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
InChI Key |
KFKDFQQFRIWOFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propylcyclohexane 1 Sulfonamide and Analogues
Established Approaches for Sulfonamide Moiety Construction
The synthesis of the sulfonamide group is a cornerstone of medicinal and organic chemistry. For structures like 4-Propylcyclohexane-1-sulfonamide, these methods are adapted from well-established protocols, primarily involving the formation of a nitrogen-sulfur bond.
Direct Sulfonylation of Amines
The most conventional and widely employed method for constructing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.egfrontiersrj.com This approach is highly effective, though it necessitates the availability of the corresponding sulfonyl chloride, which can sometimes be challenging to handle or store. frontiersrj.com For the synthesis of the parent this compound, this would involve reacting 4-propylcyclohexane-1-sulfonyl chloride with ammonia.
Recent advancements have focused on making this process more efficient and environmentally benign. For instance, facile sulfonamide synthesis has been reported in water under controlled pH, affording high yields and purity. nih.gov Catalytic methods, such as using an indium catalyst, have also been developed to promote the efficient sulfonylation of a wide range of amines. researchgate.netorganic-chemistry.org
The direct coupling of amines and sulfonyl chlorides remains a primary route for generating diverse sulfonamide libraries. nih.gov
Table 1: Examples of Direct Sulfonylation of Amines This table presents generalized examples of the sulfonylation reaction.
| Amine | Sulfonyl Chloride | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Aliphatic Amine | Arylsulfonyl Chloride | Pyridine | >90 | ekb.eg |
| Aniline | Alkylsulfonyl Chloride | Triethylamine | 85-95 | nih.gov |
| Secondary Cyclic Amine | Heteroarylsulfonyl Chloride | Sodium Carbonate | >90 | ekb.eg |
Electrophilic Sulfur Chemistry in Sulfonamide Synthesis
Alternative strategies bypass the need for pre-formed sulfonyl chlorides by utilizing other sulfur-based electrophiles or by generating the reactive species in situ.
From Thiols: A prominent method involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which then react with an amine. Reagents like hydrogen peroxide combined with thionyl chloride (H₂O₂/SOCl₂) or N-chlorosuccinimide (NCS) can effectively convert thiols to their corresponding sulfonyl chlorides. organic-chemistry.org Another approach uses sodium hypochlorite (bleach) for the oxidation of thiols, offering a readily available and controlled process. researchgate.netucl.ac.uk
From Sulfonic Acids: Sulfonamides can be synthesized directly from sulfonic acids or their sodium salts, often facilitated by microwave irradiation, which accommodates a good range of functional groups and produces high yields. researchgate.netorganic-chemistry.org
Using Sulfur Dioxide Surrogates: Modern methods utilize stable and easy-to-handle sulfur dioxide surrogates, such as the DABCO-bis(sulfur dioxide) adduct (DABSO). organic-chemistry.org In this approach, an organometallic reagent (e.g., a Grignard reagent derived from 4-propylcyclohexyl bromide) reacts with DABSO to form a sulfinate, which is then converted in situ to the sulfonamide. nih.govorganic-chemistry.org This palladium-catalyzed process allows for the one-pot transformation of aryl iodides and DABSO into functionalized sulfonamides under mild conditions. organic-chemistry.org
Stereoselective Synthesis of Cyclohexane-1-sulfonamides
Achieving stereocontrol in the synthesis of substituted cyclohexanes is a significant challenge due to the multiple potential stereoisomers. nih.gov For this compound, the relationship between the propyl group and the sulfonamide group (cis or trans) is a key stereochemical feature. The preference for a substituent to occupy the equatorial position to minimize steric strain is a guiding principle in cyclohexane (B81311) conformation. wikipedia.org
Organocatalytic domino or cascade reactions have emerged as powerful tools for constructing complex, multi-functionalized cyclohexane rings with high stereoselectivity from simple precursors. nih.gov Furthermore, iridium-catalyzed hydrogen borrowing reactions have been developed to synthesize multisubstituted cyclohexanes from ketones and 1,5-diols, often with excellent control over the relative stereochemistry. acs.org
While specific methods for the direct stereoselective synthesis of this compound are not extensively detailed, general strategies for creating substituted cyclohexanes can be applied. For instance, a stereoselective synthesis of butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivatives has been achieved through a conjugate addition reaction, with the stereochemistry confirmed by X-ray analysis. lmaleidykla.lt Such principles could be adapted to install a propyl group and a precursor to the sulfonamide moiety with defined stereochemistry. Another approach involves the trans-dihydroxylation of 1,4-cyclohexadiene, which proceeds with high stereoselectivity to yield trans,trans-cyclohexane-1,2,4,5-tetraol, demonstrating that stereocontrol on the cyclohexane ring is achievable. researchgate.netmdpi.com
Strategic Design for this compound Derivatives
Derivatization of a lead compound is a critical step in medicinal chemistry to optimize its pharmacological profile. For this compound, modifications can be targeted at the sulfonamide nitrogen or the cyclohexane ring.
Alkylation and Acylation Strategies on the Sulfonamide Nitrogen
The hydrogen atoms on the sulfonamide nitrogen are amenable to substitution, providing a straightforward way to introduce new functional groups and modulate the compound's properties. acs.org
N-Alkylation: The N-alkylation of sulfonamides can be achieved using various methods. The "borrowing hydrogen" approach, which uses alcohols as alkylating agents, is an environmentally benign strategy. ionike.com This method has been successfully demonstrated with manganese-based pincer catalysts, allowing for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.orgorganic-chemistry.org Other catalysts, such as those based on iron, have also been employed for this transformation. ionike.com
N-Acylation: The acylation of the sulfonamide nitrogen to form N-acyl sulfonamides is a common strategy, as this functional group can act as a bioisostere for carboxylic acids. nih.gov Standard methods involve treating the sulfonamide with an acid anhydride or acid chloride in the presence of a base. nih.gov More recently, N-acylbenzotriazoles have been used as effective, neutral acylating reagents for sulfonamides in the presence of a base like sodium hydride, producing N-acylsulfonamides in high yields. semanticscholar.org These N-acyl sulfonamide derivatives have gained attention as "warheads" for the covalent modification of proteins in living systems. acs.org
Table 2: Representative N-Alkylation and N-Acylation Reactions of Sulfonamides
| Reaction Type | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Benzyl Alcohol | Mn(I) PNP pincer catalyst | N-Benzyl Sulfonamide | 85 (avg) | acs.org |
| N-Alkylation | Primary Aliphatic Alcohol | MnO₂ (catalytic), solvent-free | N-Alkyl Sulfonamide | High | organic-chemistry.org |
| N-Acylation | Acetic Anhydride | H₂SO₄ (catalytic) | N-Acetyl Sulfonamide | Excellent | nih.gov |
| N-Acylation | N-Acylbenzotriazole | NaH, THF | N-Acyl Sulfonamide | 76-100 | semanticscholar.org |
Modifications to the Cyclohexane Ring System
The cyclohexane ring serves as a three-dimensional scaffold that can be modified to enhance interactions with biological targets or to fine-tune physicochemical properties like lipophilicity and metabolic stability. mdpi.com Replacing flexible chains or aromatic rings with a rigid cyclohexane core is a known strategy in drug design to increase molecular rigidity and explore new binding interactions. mdpi.com
The introduction of various substituents onto the cyclohexane ring can significantly impact a molecule's properties. For instance, fluorination of the cyclohexane ring has been shown to progressively increase polarity. rsc.org The inclusion of spirocyclic systems, such as a spiro[cyclobutane-1,3'-cyclohexane], has been found to be crucial for the potency of certain enzyme inhibitors, highlighting the structural importance of the carbocyclic scaffold. nih.gov In drug discovery, replacing a phenyl ring with a bicyclohexyl group has been shown to maintain potency while greatly increasing metabolic stability. pressbooks.pub These examples underscore the value of exploring modifications to the cyclohexane ring of this compound to generate analogues with improved drug-like properties.
Introduction of Diverse Substituents on the Cyclohexane Ring
The synthesis of analogues of this compound, featuring various substituents on the cyclohexane ring, typically relies on the use of pre-functionalized starting materials rather than the late-stage functionalization of a pre-formed cyclohexane-1-sulfonamide core. This approach allows for precise control over the position and stereochemistry of the substituents. The key precursors are substituted cyclohexylamines or substituted cyclohexanesulfonyl chlorides.
The stereochemical outcome of these substitutions is largely governed by the conformational preferences of the cyclohexane ring. Cyclohexane predominantly adopts a chair conformation to minimize angular and torsional strain. slideshare.net In a mono-substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is energetically favored for most substituents to avoid steric strain arising from 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. slideshare.netlibretexts.org This preference becomes more pronounced with bulkier substituents. For di-substituted cyclohexanes, the relative stability of cis and trans isomers depends on their substitution pattern (e.g., 1,2-, 1,3-, or 1,4-), which determines whether the substituents can simultaneously occupy equatorial positions. libretexts.orgmvpsvktcollege.ac.in For instance, in a trans-1,4-disubstituted cyclohexane, both groups can be in the more stable equatorial positions, whereas in the cis-isomer, one must be axial and the other equatorial. mvpsvktcollege.ac.in
The synthesis of these crucial precursors can be achieved through various established organic chemistry reactions. For example, substituted cyclohexanones can be converted to cyclohexylamines via reductive amination. The corresponding cyclohexanesulfonyl chlorides can be prepared from cyclohexane precursors by reacting them with chlorine and sulfur dioxide, a process known as sulfochlorination. google.com Alternatively, oxidative chlorination of corresponding thiols or their derivatives using reagents like N-chlorosuccinimide (NCS) also yields the desired sulfonyl chlorides. thieme-connect.de
Below is a table illustrating potential starting materials for the synthesis of variously substituted cyclohexane-1-sulfonamides.
| Precursor Compound | Resulting Substituent on Cyclohexane Ring |
| 4-Methylcyclohexylamine | Methyl |
| 4-Methoxycyclohexanesulfonyl Chloride | Methoxy |
| 4-(Trifluoromethyl)cyclohexylamine | Trifluoromethyl |
| Cyclohexane-1,4-diamine | Amino |
| 4-Hydroxycyclohexanesulfonyl Chloride | Hydroxy |
Advanced Catalytic Approaches in Cyclohexane-1-sulfonamide Synthesis
Modern organic synthesis has increasingly moved towards catalytic methods to improve efficiency, selectivity, and substrate scope. The synthesis of cyclohexane-1-sulfonamides has benefited from these advancements, particularly through the use of palladium-catalyzed cross-coupling reactions. These methods provide powerful alternatives to traditional syntheses, which often require harsh conditions or the use of unstable reagents like sulfonyl chlorides. nih.govucl.ac.uk
Palladium-catalyzed reactions are central to forming the key carbon-sulfur (C-S) or nitrogen-sulfur (N-S) bonds of the sulfonamide moiety. acs.org The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.com
Key Palladium-Catalyzed Methodologies include:
Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation. acs.orgacs.org In the context of sulfonamide synthesis, it can be adapted to couple a cyclohexanesulfonyl chloride with an amine or a cyclohexane amine with a suitable sulfonyl-containing partner. The versatility of this reaction allows for the use of a wide range of amines, enabling the synthesis of diverse N-substituted sulfonamides.
Suzuki-Miyaura Coupling: While traditionally used for C-C bond formation, the Suzuki-Miyaura reaction has been adapted for C-S bond formation. A notable development is the palladium-catalyzed chlorosulfonylation of arylboronic acids, which generates arylsulfonyl chlorides that can be subsequently reacted with amines. nih.gov This strategy could be conceptually applied to cyclohexylboronic acids to access the desired cyclohexane-1-sulfonyl chloride precursors under mild conditions.
Stille Coupling: This reaction involves the coupling of organostannanes with various electrophiles. It has been extended to the desulfitative cross-coupling of sulfonyl chlorides with organostannanes, providing a novel route to C-C bond formation that could be leveraged in the synthesis of more complex, functionalized analogues. researchgate.net
C-H Functionalization: Direct C-H functionalization represents a cutting-edge approach, aiming to form C-S or C-N bonds by activating a C-H bond on the cyclohexane ring. While challenging, especially on saturated carbocycles, palladium-catalyzed methods are emerging for the C-H arylation of cycloalkanes. nih.gov Site-selective C-H sulfination sequences have also been developed for aromatic systems, providing a two-step route to aryl sulfonamides. nih.gov The application of these advanced techniques to the direct synthesis of this compound is a promising area for future research.
The table below summarizes various advanced catalytic systems pertinent to sulfonamide synthesis.
| Catalytic System | Reaction Type | Key Components | Application |
| Pd₂(dba)₃ / tBuXPhos | C-N Cross-Coupling | Palladium source, Buchwald ligand, base (e.g., NaOH) | Synthesis of N-aryl sulfinamides from aryl halides. organic-chemistry.orgresearchgate.net |
| Pd₂(dba)₃ / P(t-Bu)₃ | Amination | Palladium source, phosphine ligand, base (e.g., Cs₂CO₃) | Synthesis of N-aryl sulfamides from haloarenes. thieme-connect.de |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura Coupling | Palladium source, ligand, [SO₂Cl]⁺ synthon | Chlorosulfonylation of arylboronic acids. nih.gov |
| Pd₂(dba)₃ / Tri-2-furylphosphine | Stille Coupling | Palladium source, copper co-catalyst, ligand | Desulfitative coupling of sulfonyl chlorides and organostannanes. researchgate.net |
| Pd(OAc)₂ / Ligand | C-H Arylation | Palladium source, specialized pyridone ligand | Transannular γ-C-H arylation of cycloalkane carboxylic acids. nih.gov |
These advanced catalytic methods offer significant advantages, including milder reaction conditions, greater functional group tolerance, and access to novel chemical structures that are difficult to obtain through classical synthetic routes. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Propylcyclohexane 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Propylcyclohexane-1-sulfonamide, a combination of ¹H, ¹³C, and two-dimensional NMR techniques would provide a complete picture of its connectivity and stereochemistry.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the propyl group, the cyclohexane (B81311) ring, and the sulfonamide NH₂ group. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonamide group.
The protons on the cyclohexane ring would appear as complex multiplets in the upfield region, typically between δ 1.0 and 2.2 ppm. The proton attached to the same carbon as the sulfonamide group (H-1) would be the most deshielded of the ring protons, expected to resonate further downfield (around δ 2.8 - 3.2 ppm) due to the direct influence of the SO₂ group. The orientation of the propyl and sulfonamide groups (cis or trans) would significantly affect the chemical shifts and coupling constants of the ring protons.
The propyl group protons would show characteristic signals: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the cyclohexane ring. The sulfonamide (SO₂NH₂) protons typically appear as a broad singlet in the region of δ 4.5-5.5 ppm, though its position and appearance can be highly dependent on the solvent, concentration, and temperature.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Propyl CH₃ | ~ 0.9 | Triplet (t) | Standard aliphatic methyl group. |
| Propyl CH₂ (middle) | ~ 1.3 | Sextet | Coupled to adjacent CH₃ and CH₂ groups. |
| Propyl CH₂ (attached to ring) | ~ 1.2 | Multiplet | Overlapping with cyclohexane signals. |
| Cyclohexane CH₂ (various) | 1.0 - 2.2 | Multiplets (m) | Complex overlapping signals for axial and equatorial protons. |
| Cyclohexane CH (H-1) | 2.8 - 3.2 | Multiplet (m) | Deshielded proton at the point of sulfonamide attachment. |
The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, assuming a lack of symmetry that would make certain ring carbons equivalent.
The carbon atom attached to the sulfonamide group (C-1) would be the most downfield of the aliphatic carbons, predicted to be in the δ 55-65 ppm range. The carbons of the cyclohexane ring would resonate between δ 25 and 45 ppm. The three carbons of the propyl group would also appear in the aliphatic region, with the terminal methyl carbon being the most upfield.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Propyl CH₃ | ~ 14 |
| Propyl CH₂ (middle) | ~ 20 |
| Propyl CH₂ (attached to ring) | ~ 37 |
| Cyclohexane C-4 | ~ 35-40 |
| Cyclohexane C-2, C-6 | ~ 30-35 |
| Cyclohexane C-3, C-5 | ~ 25-30 |
To unambiguously assign the proton and carbon signals and to determine the relative stereochemistry (cis/trans isomerism), 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the propyl group and tracing the connections throughout the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connection point of the propyl group to the cyclohexane ring and the sulfonamide group to C-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key for determining the conformation. For example, it could show through-space correlations between the protons on the propyl group and specific axial or equatorial protons on the cyclohexane ring, thereby establishing the cis or trans relationship between the two substituents.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₉H₁₉NO₂S, with a monoisotopic mass of approximately 205.11 Da.
In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 206.1. General fragmentation pathways for sulfonamides often involve the loss of sulfur dioxide (SO₂, 64 Da). acs.org Another common fragmentation is the cleavage of the C-S bond, which would lead to a fragment corresponding to the propylcyclohexyl cation (C₉H₁₇⁺, m/z 125.1) and cleavage of the S-N bond. researchgate.net
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula |
|---|---|---|
| 206.1 | [M+H]⁺ | [C₉H₂₀NO₂S]⁺ |
| 142.1 | [M+H - SO₂]⁺ | [C₉H₂₀N]⁺ |
| 125.1 | [M+H - SO₂NH₂]⁺ | [C₉H₁₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the sulfonamide and alkyl groups.
The most characteristic signals for a primary sulfonamide are the two N-H stretching bands for the NH₂ group, typically found around 3350 and 3250 cm⁻¹, and the strong asymmetric and symmetric stretching vibrations of the S=O bonds, which appear near 1330 cm⁻¹ and 1150 cm⁻¹, respectively. researchgate.netnih.gov The spectrum would also feature prominent C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexane and propyl groups just below 3000 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3350 - 3330 | Asymmetric N-H Stretch | Sulfonamide (-SO₂NH₂) |
| 3260 - 3240 | Symmetric N-H Stretch | Sulfonamide (-SO₂NH₂) |
| 2960 - 2850 | C-H Stretch | Alkyl (Cyclohexane, Propyl) |
| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (-CH₂-) |
| 1340 - 1310 | Asymmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |
| 1160 - 1140 | Symmetric S=O Stretch | Sulfonamide (-SO₂NH₂) |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and the torsional angles that define the molecule's conformation.
Crucially, it would confirm the stereochemical relationship (cis or trans) between the propyl and sulfonamide substituents on the cyclohexane ring. The analysis would also reveal the chair conformation of the cyclohexane ring and whether the substituents occupy axial or equatorial positions. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing. For sulfonamides, hydrogen bonding is a dominant interaction, with the NH₂ protons acting as hydrogen bond donors and the sulfonyl oxygens acting as acceptors, often leading to the formation of well-ordered supramolecular chains or networks in the crystal lattice. researchgate.netcsic.es
Computational Chemistry and Molecular Modeling of 4 Propylcyclohexane 1 Sulfonamide Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a lens into its electronic structure and predicting its reactivity. For sulfonamide derivatives, including those with a 4-propylcyclohexane-1-sulfonamide scaffold, methods like Density Functional Theory (DFT) are employed to elucidate key molecular descriptors. researchgate.net These calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges. ekb.eg
The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, in a study of novel sulfonamide derivatives, the HOMO-LUMO energy gap was calculated using both Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d) basis set to correlate with their observed antimicrobial activity. ekb.eg Furthermore, the molecular electrostatic potential (MESP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions. mdpi.com
The acidity of the sulfonamide group, represented by its pKa value, is another crucial parameter that can be predicted using high-level quantum chemical methods in conjunction with implicit solvent models. nih.gov The deprotonation of the sulfonamide is often essential for its binding to metalloenzymes like carbonic anhydrases. nih.govnih.gov Accurate pKa prediction helps in understanding the ionization state of the molecule under physiological conditions, which in turn influences its binding affinity and pharmacokinetic properties. nih.gov Studies have shown that the accuracy of these predictions can be enhanced by employing sophisticated functionals like DSD-PBEP86-D3(BJ) and appropriate basis sets. nih.gov
The geometric parameters of the sulfonamide bond, such as bond length and angles, can also be investigated through quantum chemical methods. acs.org These studies have revealed that the structural constraints imposed by cyclic systems, for example, can lead to significant deviations from ideal geometries, impacting the electronic properties and reactivity of the sulfonamide moiety. acs.org
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. rjb.rosemanticscholar.org For derivatives of this compound, docking studies are instrumental in understanding how these molecules might interact with the active sites of target proteins.
Identification of Putative Binding Sites and Pharmacophoric Features
Molecular docking simulations can identify the most probable binding pocket for a ligand on a protein surface. rjb.ro For sulfonamide-based inhibitors, a common target is the active site of enzymes like carbonic anhydrase, where the sulfonamide moiety coordinates with a zinc ion. nih.govresearchgate.net The docking process can reveal the key amino acid residues that form the binding site and contribute to the stability of the ligand-receptor complex. nih.gov
Pharmacophore modeling, which can be derived from a set of active molecules or a ligand-receptor complex, defines the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govmdpi.com A pharmacophore model for sulfonamide derivatives typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov For example, a five-featured pharmacophore model was developed for sulfonamide chalcone (B49325) derivatives, highlighting the critical interactions for α-glucosidase inhibition. nih.gov The propylcyclohexane (B167486) group in this compound would likely contribute to a hydrophobic feature within a pharmacophore model.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of a ligand-receptor complex is governed by a network of interactions, primarily hydrogen bonds and hydrophobic contacts. Docking studies provide a detailed view of these interactions. The sulfonamide group itself is a key player, with the nitrogen atom often acting as a hydrogen bond donor and the sulfonyl oxygens as hydrogen bond acceptors. rjb.roacs.org
In the context of this compound derivatives, the propyl group and the cyclohexane (B81311) ring are expected to engage in significant hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com For instance, studies on naphthoquinone sulfonamides have shown that hydrophobic interactions with residues like phenylalanine and valine are crucial for binding. mdpi.com The addition of a hydrophobic group can lead to a more favorable binding affinity by allowing the ligand to penetrate deeper into a hydrophobic cavity. mdpi.com Ligplot analyses are often used to visualize these interactions, showing which residues are involved in hydrophobic contacts and hydrogen bonding. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.comresearchgate.net This allows for the study of the conformational flexibility of both the ligand and the protein, as well as the stability of their complex. peerj.comnih.gov
MD simulations can be used to validate the binding poses obtained from docking studies and to assess the stability of the predicted interactions. nih.govmdpi.com The root mean square deviation (RMSD) of the protein backbone and the ligand is often monitored throughout the simulation to evaluate the stability of the complex. mdpi.comresearchgate.net A stable complex will exhibit relatively small fluctuations in RMSD over the simulation period.
These simulations can also reveal changes in the protein's conformation upon ligand binding. nih.gov For some enzymes, ligand binding can induce conformational changes that are critical for their function or inhibition. nih.gov Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its receptor using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). peerj.com This provides a more quantitative measure of the binding affinity than docking scores alone and can help in ranking potential inhibitors. peerj.com
In Silico Prediction of Biological Activity and ADMET Properties (Excluding Clinical Pharmacokinetics)
In silico tools play a crucial role in the early stages of drug discovery by predicting the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. nih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For sulfonamide derivatives, QSAR models have been created to predict their inhibitory activity against various targets, such as carbonic anhydrase. researchgate.net These models use molecular descriptors, which can be calculated from the chemical structure, to build a mathematical equation that predicts the activity.
ADMET prediction is another critical aspect of in silico modeling. Various web-based tools and software packages, such as SwissADME and ADMET Predictor®, can be used to estimate a range of properties. youtube.comyoutube.com These predictions include physicochemical properties like molecular weight, lipophilicity (logP), and solubility, which are important for drug-likeness according to rules like Lipinski's rule of five. youtube.commdpi.com The tools can also predict pharmacokinetic properties such as gastrointestinal absorption and blood-brain barrier permeability. youtube.com Toxicity predictions, such as potential for hERG inhibition or mutagenicity, are also a key part of the in silico ADMET assessment. nih.gov These predictions provide an early indication of the potential liabilities of a compound, allowing for modifications to be made to its structure to improve its ADMET profile. nih.gov
Structure Activity Relationship Sar Investigations of 4 Propylcyclohexane 1 Sulfonamide Analogues
Contribution of the Sulfonamide Functional Group to Biological Efficacy
In many instances, the sulfonamide moiety acts as a mimic of a p-aminobenzoic acid (PABA), enabling it to competitively inhibit enzymes like dihydropteroate (B1496061) synthetase, crucial for folic acid synthesis in bacteria. nih.gov Furthermore, this group is fundamental to the activity of various other drug classes, including diuretics, hypoglycemic agents, and anti-inflammatory drugs. ijpsonline.comnih.gov
The biological efficacy of sulfonamide-containing compounds is often attributed to the ability of the sulfonamide nitrogen and oxygen atoms to act as hydrogen bond acceptors and donors. These interactions are crucial for anchoring the molecule within the active site of a target enzyme or receptor. nih.gov For example, in carbonic anhydrase inhibitors, the sulfonamide group coordinates with a zinc ion in the enzyme's active site, a key interaction for its inhibitory effect. nih.govnih.gov
Modification of the sulfonamide group, for instance, by substitution on the nitrogen atom, can significantly alter the compound's potency and pharmacokinetic properties. ijpsonline.com Replacing one of the hydrogens on the sulfonamide nitrogen with an electron-withdrawing group can increase the acidity of the remaining hydrogen, often leading to enhanced biological activity. ijpsonline.com
Table 1: Impact of Sulfonamide Group Modification on Biological Activity This table is for illustrative purposes and based on general principles of sulfonamide SAR.
| Modification | General Effect on Acidity (pKa) | Potential Impact on Biological Efficacy |
| Unsubstituted (-SO₂NH₂) | Baseline | Foundational for activity |
| N-alkylation (-SO₂NHR) | Generally decreases | Often reduces or alters activity |
| N-acylation (-SO₂NHCOR) | Increases | Can enhance or decrease activity depending on target |
| N-heterocyclic substitution | Varies widely | Can significantly enhance potency and selectivity ijpsonline.com |
Role of the Propyl Substituent at the C-4 Position of the Cyclohexane (B81311) Ring on Activity
The nature of the substituent at the C-4 position of the cyclohexane ring is a key determinant of the biological activity of 4-propylcyclohexane-1-sulfonamide and its analogues. The propyl group, being a moderately sized lipophilic substituent, plays a significant role in the molecule's interaction with its biological target.
In many receptor-ligand interactions, hydrophobic pockets are present in the binding site. The propyl group at the C-4 position can effectively occupy these pockets, leading to favorable van der Waals interactions and an increase in binding affinity. The length and branching of the alkyl chain at this position are often critical. A shorter or longer alkyl chain may not fit optimally into the hydrophobic pocket, potentially leading to a decrease in activity.
For instance, in a series of related compounds, varying the alkyl chain length at a specific position can have a profound effect on potency. Often, a "sweet spot" is observed where a particular chain length, such as propyl, provides the optimal balance of size and lipophilicity for maximal activity.
Table 2: Hypothetical SAR Data for C-4 Alkyl Substituents This table presents a hypothetical scenario to illustrate the concept.
| C-4 Substituent | Relative Potency | Rationale |
| Methyl | 1x | Suboptimal filling of the hydrophobic pocket |
| Ethyl | 5x | Improved hydrophobic interactions |
| Propyl | 20x | Optimal fit and hydrophobic interactions |
| Butyl | 10x | Steric hindrance may begin to reduce binding |
| Isopropyl | 15x | Branching may provide a better fit than linear chains of similar size |
Stereochemical Configuration and its Influence on Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, within a molecule can have a profound impact on its biological activity. For this compound, the cyclohexane ring can exist in different conformations, and the substituents can be arranged in either a cis or trans relationship to each other.
The cis isomer has both the propyl group and the sulfonamide group on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in spatial arrangement can lead to significant variations in how the molecule interacts with its biological target. One isomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other isomer may be unable to bind effectively, resulting in reduced or no activity.
This is because biological macromolecules like enzymes and receptors are chiral themselves and will interact differently with the stereoisomers of a chiral drug. The precise orientation of the propyl and sulfonamide groups is critical for establishing the necessary binding interactions, such as hydrogen bonds and hydrophobic interactions. Therefore, the biological activity often resides predominantly in one of the stereoisomers.
Table 3: Influence of Stereochemistry on Biological Activity This table is illustrative of the general principle.
| Isomer | Relative Biological Activity | Postulated Reason |
| trans-4-Propylcyclohexane-1-sulfonamide | High | Optimal spatial orientation of propyl and sulfonamide groups for receptor binding. |
| cis-4-Propylcyclohexane-1-sulfonamide | Low | Suboptimal spatial arrangement leading to steric clashes or poor alignment with key binding site residues. |
| Racemic Mixture | Moderate | Activity is an average of the high-activity trans-isomer and the low-activity cis-isomer. |
Systematic Modifications on the Cyclohexane Core and Their Impact on SAR
Systematic modifications of the central cyclohexane ring in this compound can lead to significant changes in the molecule's pharmacological profile. The cyclohexane ring serves as a scaffold, holding the key pharmacophoric elements—the propyl group and the sulfonamide group—in a specific spatial orientation. Altering this scaffold can impact the molecule's conformation, lipophilicity, and metabolic stability.
One common modification is to replace the cyclohexane ring with other cyclic systems, such as cyclopentane, cycloheptane, or aromatic rings like benzene. Each of these changes will alter the bond angles and the relative positions of the substituents, which can in turn affect how the molecule fits into its target binding site. For example, replacing the flexible cyclohexane with a rigid phenyl ring would lock the substituents into a fixed orientation, which could either enhance or diminish activity depending on the target's requirements.
Table 4: Impact of Cyclohexane Core Modifications on SAR This table provides a hypothetical illustration of the effects of core modifications.
| Core Structure | Potential Impact on Conformation | Potential Effect on Activity |
| Cyclopentane | More planar and rigid than cyclohexane | May decrease activity due to altered substituent orientation |
| Cyclohexane | Flexible chair/boat conformations | Serves as the reference compound |
| Cycloheptane | More flexible and larger than cyclohexane | May decrease activity due to a non-optimal fit |
| Phenyl | Planar and rigid | Could increase or decrease activity depending on the required geometry for binding |
| Piperidine | Introduction of a basic nitrogen atom | May introduce new interactions and alter solubility and metabolism |
| Tetrahydropyran | Introduction of an ether oxygen | May alter polarity and hydrogen bonding potential |
Electronic and Steric Effects of Substituents on Potency and Selectivity
The potency and selectivity of this compound analogues are governed by a delicate interplay of electronic and steric effects of their substituents. Electronic effects refer to the influence of a substituent on the distribution of electrons in the molecule, while steric effects relate to the spatial arrangement and size of the atoms.
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly impact a molecule's ability to interact with its biological target. For example, adding an electron-withdrawing group to the cyclohexane ring could alter the acidity of the sulfonamide proton, which may be crucial for binding to a metalloenzyme. Conversely, an electron-donating group might enhance interactions with an electron-deficient region of a receptor.
Steric Effects: The size and shape of substituents are critical for ensuring a proper fit within a binding site. A bulky substituent might cause steric hindrance, preventing the molecule from binding effectively. On the other hand, a substituent that is too small may not be able to make productive van der Waals contacts within a hydrophobic pocket. The selectivity of a compound for one receptor subtype over another can often be attributed to subtle differences in the size and shape of their respective binding sites.
Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these physicochemical properties with biological activity. Parameters such as Hammett constants (for electronic effects) and Taft steric parameters can be used to build predictive models that aid in the design of more potent and selective analogues.
Table 5: Influence of Electronic and Steric Effects on Potency This table is a hypothetical representation of these principles.
| Substituent at C-4 | Electronic Effect | Steric Effect | Hypothetical Potency |
| Propyl | Weakly electron-donating | Moderate bulk | High |
| Trifluoromethylpropyl | Strongly electron-withdrawing | Increased bulk | Potentially decreased due to steric clash |
| Cyclopropylmethyl | Weakly electron-donating | Similar bulk to propyl | May be similar or slightly different based on conformational constraints |
| Phenyl | Electron-withdrawing (inductive), can be donating (resonance) | Bulky and rigid | Likely decreased due to steric hindrance |
Preclinical Biological Activity and Mechanism of Action Studies of 4 Propylcyclohexane 1 Sulfonamide
In Vitro Evaluation of Biological Efficacy
Antimicrobial Activity Against Select Bacterial and Fungal Strains (e.g., Gram-positive, Gram-negative)
Sulfonamides as a class are known synthetic antimicrobial agents that are effective against a wide spectrum of bacteria, including both Gram-positive and certain Gram-negative species. nih.govnih.gov Their mechanism of action is primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than killing them directly. nih.govwikipedia.orgresearchgate.net They achieve this by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. wikipedia.orgnih.govpatsnap.com Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. patsnap.commcmaster.canih.gov By blocking its production, sulfonamides effectively halt bacterial proliferation. patsnap.com
Commonly susceptible Gram-negative bacteria include species of Klebsiella, Salmonella, and Escherichia coli. nih.gov While effective against many bacteria, some species like Pseudomonas aeruginosa and Serratia species often exhibit resistance. nih.gov Certain sulfonamides have also demonstrated inhibitory activity against some fungi, such as Pneumocystis jirovecii (formerly Pneumocystis carinii), and protozoa like Toxoplasma gondii. nih.govresearchgate.net
Antioxidant Activity Assessment
The antioxidant potential of various organosulfur compounds and sulfonamide derivatives has been investigated. researchgate.netmdpi.com Antioxidants can act through different mechanisms, such as scavenging free radicals or chelating metal ions. nih.govsemanticscholar.org For example, some sulfonamide derivatives of gallic acid have demonstrated antioxidant activities comparable to the parent compound. mdpi.com The ability of a compound to donate a hydrogen atom or an electron to stabilize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, is a common measure of antioxidant capacity. nih.govsemanticscholar.orgnih.gov However, no studies have specifically assessed the antioxidant activity of 4-Propylcyclohexane-1-sulfonamide.
Cellular Model Studies for Efficacy and Selectivity
Investigation in Specific Bacterial Cell Cultures
Studies on bacterial cell cultures are essential to understand the effects of antimicrobial agents on bacterial physiology and morphology. nih.gov Antibiotics can induce a variety of changes in bacterial cells, including alterations in cell volume, length, and width. nih.gov For instance, antibiotics that inhibit cell wall synthesis, like certain beta-lactams, can cause cells to become filamentous. nih.gov As sulfonamides inhibit a metabolic pathway, their effects would be observed as a cessation of growth and division in susceptible bacterial cultures. nih.gov Specific investigations using bacterial cell cultures for this compound have not been reported.
Assays in Relevant Eukaryotic Cell Lines for Target Engagement
Eukaryotic cell lines are crucial for evaluating the efficacy and selectivity of compounds targeting enzymes relevant to human diseases. For example, cancer cell lines are used to test the antiproliferative and apoptosis-inducing effects of potential anticancer agents that inhibit targets like Carbonic Anhydrase IX, Plk1, or Ceramidase. nih.govnih.gov Selective inhibition of tumor-associated CA IX by sulfonamides has been shown to reduce cell proliferation and induce apoptosis in cancer cells. nih.gov Similarly, inhibitors of Plk1 PBD are evaluated in cell lines for their ability to induce mitotic arrest and cell death. nih.gov There is currently no published data from assays in eukaryotic cell lines for this compound.
Elucidation of Molecular Mechanisms of Action
Detailed studies elucidating the specific molecular mechanisms of this compound are not presently found in published scientific literature. The following subsections reflect the absence of specific data for this compound.
Identification and Validation of Specific Pharmacological Targets
There are no publicly available studies that identify or validate specific pharmacological targets for this compound. Research has not yet characterized the distinct proteins, enzymes, or receptors with which this compound may interact to elicit a biological effect.
Biochemical Pathway Modulation and Inhibition Analyses
Information regarding the modulation or inhibition of specific biochemical pathways by this compound is not available. While the general class of sulfonamides is known to interfere with the folic acid synthesis pathway in microorganisms by competitively inhibiting the enzyme dihydropteroate synthetase, it is not confirmed that this compound shares this mechanism. nih.govdrugbank.com The structural difference, replacing the typical aromatic amine of antibacterial sulfonamides with a propylcyclohexane (B167486) group, suggests that it may have different or no activity at this target.
Competitive Antagonism and Agonism Studies
There are no specific competitive antagonism or agonism studies for this compound reported in the scientific literature. Such studies are crucial for determining whether a compound acts as an inhibitor or an activator of a particular receptor or enzyme. The general principles of competitive antagonism involve a substance binding to the same site as an endogenous ligand or substrate, thereby blocking its action. nih.gov However, without identified targets for this compound, such investigations have not been conducted.
Medicinal Chemistry and Drug Discovery Perspectives for 4 Propylcyclohexane 1 Sulfonamide
4-Propylcyclohexane-1-sulfonamide as a Novel Molecular Scaffold for Therapeutic Development
The initial exploration would involve the synthesis of this compound and its evaluation as a potential molecular scaffold. A molecular scaffold serves as the core structure upon which further chemical modifications can be made to develop new therapeutic agents. The cyclohexane (B81311) ring provides a three-dimensional structure that can be functionalized, while the sulfonamide group can participate in key binding interactions with biological targets. The propyl group would influence the compound's lipophilicity, which is a critical factor for its pharmacokinetic and pharmacodynamic properties.
Strategies for Lead Optimization and Activity Enhancement
Should initial screenings reveal any biological activity, the next step would be lead optimization. This process involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic profile. For this compound, this could involve altering the length of the alkyl chain, introducing functional groups to the cyclohexane ring, or modifying the sulfonamide moiety.
Design and Synthesis of Hybrid Sulfonamide Compounds
Another avenue of research would be the creation of hybrid molecules. This strategy involves combining the this compound scaffold with other known pharmacophores to create a single molecule with multiple pharmacological activities. This approach is often used to develop multi-target drugs for complex diseases.
Development of Chemical Probes for Biological Research
If this compound or its derivatives show high affinity and selectivity for a particular biological target, they could be developed into chemical probes. These probes are valuable tools for studying the function of proteins and other biomolecules in biological systems. This would typically involve attaching a reporter group, such as a fluorescent tag or a biotin molecule, to the scaffold.
Mechanistic Insights into Potential Resistance Development at the Molecular Level
For any new therapeutic agent, understanding potential mechanisms of resistance is crucial. If this compound were developed as an antimicrobial or anticancer agent, studies would be necessary to investigate how target cells might develop resistance. This could involve mutations in the target protein that reduce drug binding or the upregulation of efflux pumps that remove the drug from the cell.
While these sections outline a logical progression for the research and development of a new chemical entity, the specific data and research findings for this compound are not available to populate them. The scientific community awaits future research that may shed light on the potential of this and other novel sulfonamide derivatives.
Q & A
Q. How can researchers reconcile discrepancies in reported biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., IC values) and apply statistical weighting.
- Cell-line Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols.
- Off-target Profiling : Screen against kinase panels to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
